Lithium nickel oxide (LiNiO2)

Catalog No.
S1509183
CAS No.
12031-65-1
M.F
LiNiO2
M. Wt
97.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium nickel oxide (LiNiO2)

CAS Number

12031-65-1

Product Name

Lithium nickel oxide (LiNiO2)

IUPAC Name

lithium;oxido(oxo)nickel

Molecular Formula

LiNiO2

Molecular Weight

97.7 g/mol

InChI

InChI=1S/Li.Ni.2O/q+1;;;-1

InChI Key

VROAXDSNYPAOBJ-UHFFFAOYSA-N

SMILES

[Li+].[O-][Ni]=O

Canonical SMILES

[Li+].[O-][Ni]=O

Isomeric SMILES

[Li+].[O-][Ni]=O

Lithium nickel oxide (LiNiO2, CAS 12031-65-1) is a foundational layered transition metal oxide utilized extensively in advanced battery research and cathode manufacturing. As the parent compound for all modern high-nickel cathode chemistries (such as NCA and NMC), pure LiNiO2 offers a cobalt-free composition with an exceptionally high theoretical specific capacity of approximately 275 mAh/g [1]. While commercial applications typically utilize stabilized derivatives, procuring unadulterated LiNiO2 is critical for laboratories and industrial R&D facilities seeking to establish absolute baseline metrics for energy density, structural degradation, and thermal stability in next-generation lithium-ion systems [2].

Procuring a commercial pre-stabilized high-nickel cathode (like NMC811 or NCA) or a structurally stable analog (like LiCoO2) as a substitute for pure LiNiO2 fundamentally compromises degradation and stabilization studies. Pre-doped or cobalt-containing commercial mixtures mask the intrinsic vulnerabilities of the nickel-rich layered structure, specifically Li+/Ni2+ cation mixing and low-temperature oxygen release during delithiation [1]. For researchers developing novel dopants (e.g., Mg, Ti, B), surface coatings, or advanced calcination protocols, pure LiNiO2 is the mandatory unadulterated control; using a generic substitute prevents the accurate quantification of how effectively a new proprietary intervention suppresses structural phase transitions and thermal runaway [2].

Reversible Specific Capacity vs. Cobalt-Based Baselines

Pure LiNiO2 enables significantly higher energy storage limits compared to traditional lithium cobalt oxide (LiCoO2). While LiCoO2 is restricted to a practical delithiation limit of x < 0.5 (yielding ~140-150 mAh/g) to prevent structural collapse, pure LiNiO2 allows for a higher degree of reversible lithium extraction, achieving practical discharge capacities of up to 200-250 mAh/g at a 4.3 V cut-off [1]. This quantitative advantage makes LiNiO2 the necessary precursor or benchmark for maximizing cell-level energy density.

Evidence DimensionPractical Reversible Specific Capacity
Target Compound Data~200-250 mAh/g (at 4.3 V cut-off)
Comparator Or BaselineLiCoO2 (~140-150 mAh/g)
Quantified Difference60-66% increase in practical specific capacity
ConditionsElectrochemical cycling up to 4.3 V vs. Li/Li+

Justifies the procurement of LiNiO2 for high-energy-density cell prototyping where the capacity ceiling of LiCoO2 is a limiting factor.

Baseline Cation Mixing for Dopant Validation

Due to the nearly identical ionic radii of Li+ (0.76 Å) and Ni2+ (0.69 Å), pure LiNiO2 suffers from severe intrinsic cation mixing during synthesis, where Ni2+ migrates into the lithium layer[1]. Unlike LiCoO2, which exhibits negligible mixing, or pre-stabilized commercial NMC, pure LiNiO2 exhibits a high baseline of structural disorder. This makes it the ideal worst-case model system for quantifying the efficacy of novel structural stabilizers (such as Mg2+ or Ba2+ doping), which are measured by their ability to increase the I(003)/I(104) XRD peak intensity ratio above the pure LiNiO2 baseline [2].

Evidence DimensionLi+/Ni2+ Cation Mixing Susceptibility
Target Compound DataHigh baseline mixing (requires precise oxygen pressurization to mitigate)
Comparator Or BaselineLiCoO2 (Negligible cation mixing)
Quantified DifferenceSignificant baseline structural disorder in pure LiNiO2 vs stable LCO
ConditionsHigh-temperature calcination and electrochemical cycling

Provides the necessary unadulterated baseline required to prove the effectiveness of proprietary doping or coating technologies in R&D.

Thermal Runaway and Oxygen Release Benchmarking

In its charged (delithiated) state, pure LiNiO2 is highly metastable and undergoes a phase transition to a disordered spinel/rock-salt structure accompanied by exothermic oxygen release at significantly lower temperatures than its analogs. Thermal gravimetric analysis shows that delithiated LixNiO2 begins releasing oxygen around 200-215 °C, whereas LixCoO2 and LixMn2O4 exhibit higher onset temperatures and lower total heat generation [1]. Consequently, pure LiNiO2 is procured specifically to serve as the most rigorous thermal runaway benchmark for evaluating safety-enhancing solid-state electrolytes or thermal barrier coatings [2].

Evidence DimensionExothermic Oxygen Release Onset Temperature
Target Compound Data~200-215 °C (delithiated state)
Comparator Or BaselineLiCoO2 and LiMn2O4 (Higher onset temperatures, >250 °C)
Quantified DifferenceLower thermal threshold and earlier oxygen evolution in LiNiO2
ConditionsThermal gravimetric analysis (TGA) of delithiated cathodes in inert gas

Forces the use of LiNiO2 as the strict worst-case control material when validating battery safety mechanisms and thermal management systems.

Baseline Control for Novel Dopant and Coating Validation

Because pure LiNiO2 exhibits high intrinsic Li+/Ni2+ cation mixing and structural degradation during cycling, it is the mandatory procurement choice for laboratories validating new dopants (e.g., Mg, Ti, B) or surface coatings. Using pure LiNiO2 rather than a pre-stabilized commercial cathode allows researchers to accurately quantify the exact reduction in cation mixing and the improvement in the I(003)/I(104) XRD ratio achieved by their proprietary interventions [1].

Worst-Case Thermal Runaway Modeling in Solid-State Batteries

Due to its low-temperature oxygen release onset (~200-215 °C in the delithiated state), pure LiNiO2 serves as the ultimate stress-test material for battery safety R&D. Engineers developing non-flammable solid-state electrolytes or thermal barrier materials procure LiNiO2 to prove that their systems can withstand or mitigate the aggressive exothermic reactions of the most thermally unstable high-nickel chemistry [2].

Precursor Material for Cobalt-Free High-Energy Cathode Prototyping

With a practical capacity of 200-250 mAh/g, LiNiO2 is utilized as the foundational precursor for next-generation, cobalt-free high-energy-density cells. Industrial R&D teams procure high-purity LiNiO2 to optimize calcination protocols, oxygen pressurization techniques, and lithium stoichiometry, aiming to unlock its full capacity potential without relying on expensive and supply-constrained cobalt [3].

General Manufacturing Information

Lithium nickel oxide (LiNiO2): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 04-14-2024

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